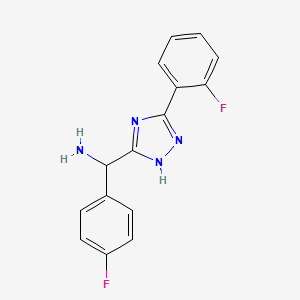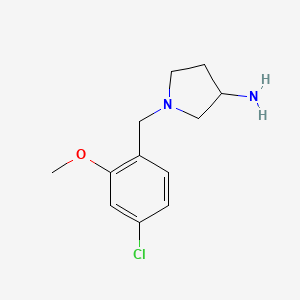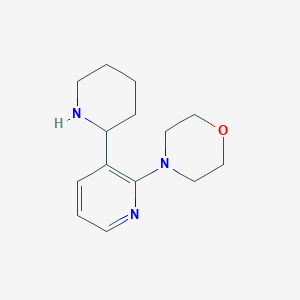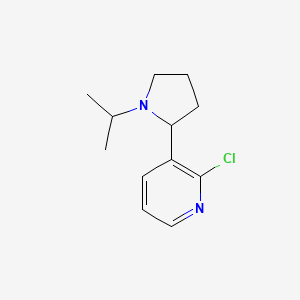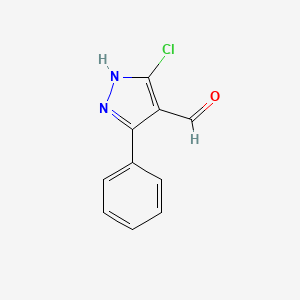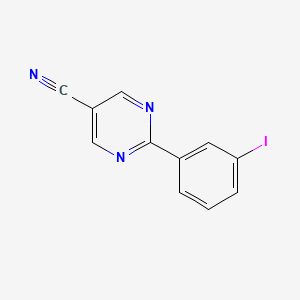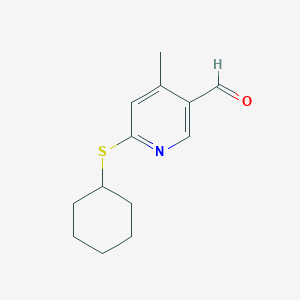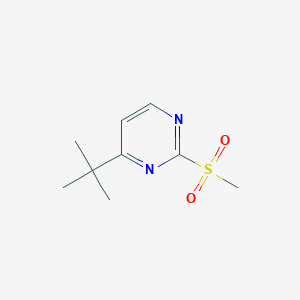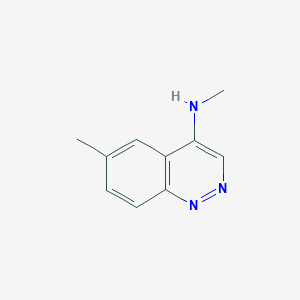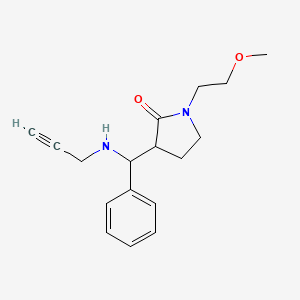
1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one is a synthetic organic compound. Its structure includes a pyrrolidinone ring substituted with a methoxyethyl group and a phenyl(prop-2-yn-1-ylamino)methyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one can be achieved through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyethyl group: This step might involve nucleophilic substitution reactions.
Attachment of the phenyl(prop-2-yn-1-ylamino)methyl group: This could be done through amination reactions followed by alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions could occur depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methoxyethyl)-3-(phenylmethyl)pyrrolidin-2-one
- 1-(2-Methoxyethyl)-3-(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one
Uniqueness
1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one is unique due to the presence of both the methoxyethyl and phenyl(prop-2-yn-1-ylamino)methyl groups, which might confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-3-[phenyl-(prop-2-ynylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-3-10-18-16(14-7-5-4-6-8-14)15-9-11-19(17(15)20)12-13-21-2/h1,4-8,15-16,18H,9-13H2,2H3 |
Clé InChI |
IFGJSJHIUHSNPC-UHFFFAOYSA-N |
SMILES canonique |
COCCN1CCC(C1=O)C(C2=CC=CC=C2)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
